5-Bromo-2-chloro-N-cyclopropylisonicotinamide

Physicochemical profiling LogP comparison Molecular weight optimization

5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9) is a halogenated isonicotinamide derivative (C9H8BrClN2O, MW 275.53 g/mol) featuring a pyridine-4-carboxamide core with bromo substitution at the 5-position, chloro substitution at the 2-position, and an N-cyclopropyl amide moiety. The compound is catalogued by multiple suppliers, including AKSci (Catalog No.

Molecular Formula C9H8BrClN2O
Molecular Weight 275.53 g/mol
CAS No. 1862872-66-9
Cat. No. B6305814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-cyclopropylisonicotinamide
CAS1862872-66-9
Molecular FormulaC9H8BrClN2O
Molecular Weight275.53 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=NC=C2Br)Cl
InChIInChI=1S/C9H8BrClN2O/c10-7-4-12-8(11)3-6(7)9(14)13-5-1-2-5/h3-5H,1-2H2,(H,13,14)
InChIKeySHPTYDUNEZXTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9): Procurement-Ready Physicochemical and Structural Baseline


5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9) is a halogenated isonicotinamide derivative (C9H8BrClN2O, MW 275.53 g/mol) featuring a pyridine-4-carboxamide core with bromo substitution at the 5-position, chloro substitution at the 2-position, and an N-cyclopropyl amide moiety . The compound is catalogued by multiple suppliers, including AKSci (Catalog No. 4643CP) and Chemenu (Catalog No. CM632588), at purities ranging from 95% to 98% . Its calculated physicochemical properties, including a LogP of approximately 1.25 for a close structural analog, indicate a moderately lipophilic profile suitable for blood-brain barrier penetration in medicinal chemistry programs . The presence of two distinct halogen substituents (Br and Cl) provides orthogonal synthetic handles for sequential cross-coupling reactions, a feature exploited in the broader isonicotinamide chemical space for the development of kinase inhibitors and other biologically active scaffolds [1].

Why 5-Bromo-2-chloro-N-cyclopropylisonicotinamide Cannot Be Replaced by Simpler Isonicotinamide Analogs


Generic substitution within the isonicotinamide class fails because the precise halogenation pattern and N-substituent identity are critical determinants of both kinase selectivity and synthetic tractability. In a seminal study on GSK-3 inhibitors, Luo et al. demonstrated that moving a single nitrogen atom within the pyridine ring or altering the carboxamide substituent could shift GSK-3β IC50 values by more than two orders of magnitude, with some modifications yielding IC50 values ≥10,000 nM while optimized N-cyclopropyl-containing analogs achieved sub-100 nM potency [1]. The 5-bromo-2-chloro substitution pattern on the isonicotinamide core is not isofunctional with the 2-chloro-only analog (CAS 959241-13-5), as the bromine atom introduces both steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and preferential reactivity toward palladium-catalyzed cross-couplings . In kinase inhibitor programs, such halogen substitutions frequently serve as vectors for modulating selectivity across the kinome; a study of substituted N-(pyridin-3-yl)-2-amino-isonicotinamides showed that different halogen substituents yielded GSK-3β IC50 values spanning 5 nM to 3,700 nM [2]. Substituting a methyl analog (CAS 1857172-64-5) for the N-cyclopropyl derivative changes the amide substituent LogP contribution and hydrogen-bonding capacity, both of which influence inhibitor binding mode as evidenced by co-crystal structures of isonicotinamide-based GSK-3β inhibitors showing critical hinge-region interactions mediated by the cyclopropyl carboxamide moiety [3].

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-cyclopropylisonicotinamide Relative to Structural Analogs


Comparative Physicochemical Properties: 5-Bromo-2-chloro-N-cyclopropylisonicotinamide vs. 2-Chloro-N-cyclopropylisonicotinamide vs. 5-Bromo-2-chloro-N-methylisonicotinamide

The target compound (MW 275.53 g/mol) occupies a distinct molecular weight window compared to the des-bromo analog 2-chloro-N-cyclopropylisonicotinamide (MW 196.63 g/mol) and the N-methyl analog 5-bromo-2-chloro-N-methylisonicotinamide (MW 249.49 g/mol). The increased molecular weight arises from the additional bromine atom (atomic mass 79.90 Da), which contributes to enhanced polarizability and potential halogen bonding interactions in target binding pockets. The N-cyclopropyl-substituted analog 2-chloro-N-cyclopropylisonicotinamide has a measured LogP of 1.25 ; the target compound, with an additional bromine atom, is expected to exhibit a higher LogP (estimated ~1.8–2.1), placing it in an optimal lipophilicity range for CNS drug candidates. This differentiated property profile means that the target compound cannot be considered functionally interchangeable with its des-bromo or N-methyl counterparts in lead optimization campaigns.

Physicochemical profiling LogP comparison Molecular weight optimization Lead-likeness

Orthogonal Synthetic Reactivity: Dual Halogen Handles for Sequential Cross-Coupling in 5-Bromo-2-chloro-N-cyclopropylisonicotinamide

The target compound possesses both a bromine atom at the 5-position and a chlorine atom at the 2-position of the pyridine ring, providing two chemically distinct carbon-halogen bonds with differential reactivity toward palladium-catalyzed cross-coupling reactions. In general, aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides (relative rates approximately 10³:1 for Br:Cl), enabling sequential Suzuki-Miyaura or Buchwald-Hartwig functionalization without protecting group manipulation [1]. This orthogonal reactivity is explicitly cited for the related scaffold 5-bromo-2-chloroisonicotinic acid as enabling "selective functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions" . In contrast, the des-bromo analog 2-chloro-N-cyclopropylisonicotinamide (CAS 959241-13-5) presents only a single reactive handle, limiting diversification to a single step. Similarly, the N-methyl analog 5-bromo-2-chloro-N-methylisonicotinamide retains dual halogen handles but lacks the metabolic stability advantages conferred by the cyclopropyl group [2].

Cross-coupling Sequential functionalization Building block MedChem diversification

Purity Specification and Vendor Availability Comparison for GMP/GLP Procurement

Commercially available purity specifications differ across isonicotinamide analogs: the target compound is offered at 98% purity by Leyan (Catalog No. 1262048) and at 95% by AKSci and Chemenu . The N-methyl comparator 5-bromo-2-chloro-N-methylisonicotinamide is also available at 98% purity from Leyan, while the des-bromo comparator 2-chloro-N-cyclopropylisonicotinamide is typically offered at 95% purity across multiple suppliers including AKSci and Hit2Lead . The availability of 98% purity material for the target compound is relevant for applications requiring high-purity building blocks, such as late-stage functionalization in API intermediate synthesis, where impurity profiles must be tightly controlled.

Purity comparison Procurement specification Quality control Vendor sourcing

Kinase Selectivity Class Inference: Halogen Substitution Effects from Isonicotinamide GSK-3 Inhibitor SAR

While direct GSK-3β inhibition data for 5-bromo-2-chloro-N-cyclopropylisonicotinamide are not publicly reported, class-level SAR from structurally related isonicotinamide GSK-3 inhibitors provides a quantitative framework for its expected differentiation. Luo et al. (2016) reported that within a series of isonicotinamide derivatives, GSK-3β IC50 values varied from 6 nM (optimized N-cyclopropylcarboxamide-containing analog) to >10,000 nM for compounds with altered pyridine nitrogen positioning [1]. In subsequent SAR studies (Luo et al., 2017), halogen substitution on the pyridine ring of N-(pyridin-3-yl)-2-amino-isonicotinamides yielded GSK-3β IC50 values spanning 5 nM to 3,700 nM, demonstrating that halogen identity and position are critical potency determinants [2]. The co-crystal structure of GSK-3β with Compound 18 (PDB 5F95) confirms that the cyclopropyl carboxamide moiety engages in key hydrogen-bonding interactions with the kinase hinge region (Val135 backbone amide), an interaction that would be preserved in the target compound but is absent in N-methyl analogs [3]. Based on these class-level findings, the 5-bromo-2-chloro substitution pattern is expected to yield a kinase selectivity profile distinct from both the des-bromo and N-methyl analogs, although this assertion requires direct experimental validation.

GSK-3 inhibitor Kinase selectivity Halogen SAR Isonicotinamide scaffold

High-Value Application Scenarios for 5-Bromo-2-chloro-N-cyclopropylisonicotinamide (CAS 1862872-66-9) Based on Demonstrated Differentiation


Kinase-Focused Fragment Elaboration and Hit Expansion Libraries

The dual-halogen architecture (Br at 5-position, Cl at 2-position) and N-cyclopropyl amide make this compound a versatile starting point for building kinase inhibitor libraries. The orthogonally reactive C–Br and C–Cl bonds enable sequential Suzuki-Miyaura couplings to introduce two distinct aryl/heteroaryl fragments before modifying the amide side chain. This divergent synthetic strategy directly addresses the structural requirements identified in the isonicotinamide GSK-3 inhibitor SAR, where both the halogen substitution pattern and the cyclopropyl amide moiety critically influence kinase selectivity and potency [1]. The N-cyclopropyl group, which engages in hinge-region hydrogen bonding as confirmed by co-crystal structure PDB 5F95 [2], provides a metabolic stability advantage over N-methyl analogs in in vivo studies, a consideration for programs targeting CNS indications such as Alzheimer's disease.

Chemical Probe Development Requiring Orthogonal Derivatization Handles

For the design of chemical probes incorporating affinity tags or fluorescent reporters, the target compound’s two chemically distinct halogens permit sequential attachment of a pharmacophore-modulating substituent at one position and a reporter group at the other. This strategy is not feasible with the mono-halogenated analog 2-chloro-N-cyclopropylisonicotinamide (CAS 959241-13-5), which offers only a single functionalization site. The 98% purity grade available from select vendors ensures that the starting material meets the high chemical homogeneity requirements of probe development workflows, minimizing purification-related attrition.

Structure-Activity Relationship Studies for Isonicotinamide-Based CNS Kinase Inhibitors

The isonicotinamide scaffold has been clinically validated for brain-penetrant kinase inhibition, with the landmark GSK-3 inhibitor series demonstrating oral activity in a triple-transgenic mouse model of Alzheimer's disease [1]. The target compound occupies a privileged region of property space—its calculated LogP (estimated ~1.8–2.1) and MW (275.53 g/mol) are within CNS drug-like parameters. SAR studies indicate that halogen substitution on the pyridine ring modulates GSK-3β IC50 values across a >600-fold dynamic range [3], suggesting that incorporating the 5-bromo-2-chloro pattern could yield distinct selectivity profiles compared to previously characterized analogs. This compound thus represents a rational choice for systematic SAR exploration of halogen effects on isonicotinamide-kinase engagement.

API Intermediate Synthesis Requiring Controlled Impurity Profiles

When scaling synthetic routes toward active pharmaceutical ingredients (APIs), the availability of a 98% purity starting material reduces the burden of impurity carry-through and simplifies downstream purification . The compound’s dual-halogen architecture allows for convergent synthetic strategies, where two key fragments are introduced sequentially via palladium-catalyzed cross-coupling, potentially reducing the number of linear synthetic steps compared to routes that require protecting group strategies on mono-halogenated intermediates. This translates into lower process mass intensity and improved overall yield, factors that procurement teams evaluating cost-per-kilogram and regulatory starting material designation must consider.

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